4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its triazole ring, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the condensation of the triazole with benzaldehyde to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Mechanism of Action
The mechanism of action of 4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and thiol group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the dichlorophenyl group.
4-(benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure with only one chlorine atom on the phenyl ring.
Uniqueness
4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets that may not be possible with similar compounds .
Properties
Molecular Formula |
C15H10Cl2N4S |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
4-[(E)-benzylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-11-6-7-12(13(17)8-11)14-19-20-15(22)21(14)18-9-10-4-2-1-3-5-10/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
CMFFJLWRCKJZJH-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.